-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is a valuable reagent in organic synthesis, particularly for its ability to act as a strong, sterically hindered base.
Beyond its use as a base, Barton's base exhibits catalytic activity in various organic transformations.
The unique properties of Barton's base have attracted interest in the field of medicinal chemistry.
2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly referred to as Barton's base, is an organic compound characterized by its strong basicity and steric hindrance due to the presence of bulky tert-butyl and methyl groups. It was first synthesized in 1982 by Nobel Prize-winning chemist Derek Barton and his team. This compound is notable for its high pKa values, which indicate its ability to act as a strong base in various
Barton's base acts as a Brønsted-Lowry base by accepting a proton (H+) from a substrate. The high steric hindrance around the central carbon prevents over-deprotonation and allows for selective activation of specific sites on the substrate molecule. This selectivity makes Barton's base valuable for controlled organic transformations.
Barton's base is a corrosive and flammable liquid. It can cause severe skin burns and eye damage []. Here are some safety precautions to consider when handling Barton's base:
Barton's base is primarily utilized as a reagent in organic synthesis. It facilitates several types of reactions, including:
These reactions are significant in synthetic organic chemistry, where the need for mild conditions and selectivity is often paramount .
The synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine typically involves the reaction of tert-butylamine with a Vilsmeier salt. The Vilsmeier salt itself is generated from the reaction between phosgene and tetramethylurea. This method provides a straightforward pathway to obtain Barton's base with high purity and yield .
Barton's base finds utility in various applications within organic chemistry:
The versatility of Barton's base makes it a valuable tool for synthetic chemists .
Several compounds share structural or functional similarities with 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N,N,N',N'-Tetramethylguanidine | C7H18N4 | Less sterically hindered; lower pKa |
1-Methyl-3-(tert-butyl)guanidine | C8H18N4 | Similar steric hindrance; used in different reactions |
2-Methyl-1,1,3-trimethylguanidine | C8H18N4 | Lower steric hindrance compared to Barton's base |
Each of these compounds has unique properties that distinguish them from Barton's base. For instance, N,N,N',N'-Tetramethylguanidine lacks the tert-butyl group and exhibits different reactivity patterns due to reduced steric hindrance .
Corrosive;Irritant